2-(3-chlorophenyl)-3-methyl-N-(pentan-2-yl)quinoline-4-carboxamide
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Overview
Description
2-(3-chlorophenyl)-3-methyl-N-(pentan-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-3-methyl-N-(pentan-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions:
Amidation: The final step involves the reaction of the quinoline derivative with pentan-2-amine to form the carboxamide group.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the quinoline ring, potentially leading to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-3-methyl-N-(pentan-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenyl)quinoline-4-carboxamide: Lacks the methyl and pentan-2-yl groups.
3-methylquinoline-4-carboxamide: Lacks the 3-chlorophenyl and pentan-2-yl groups.
N-(pentan-2-yl)quinoline-4-carboxamide: Lacks the 3-chlorophenyl and 3-methyl groups.
Uniqueness
2-(3-chlorophenyl)-3-methyl-N-(pentan-2-yl)quinoline-4-carboxamide is unique due to the combination of its substituents, which may confer specific biological activities and chemical properties not found in similar compounds.
Properties
Molecular Formula |
C22H23ClN2O |
---|---|
Molecular Weight |
366.9 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3-methyl-N-pentan-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H23ClN2O/c1-4-8-14(2)24-22(26)20-15(3)21(16-9-7-10-17(23)13-16)25-19-12-6-5-11-18(19)20/h5-7,9-14H,4,8H2,1-3H3,(H,24,26) |
InChI Key |
PXFVPPJPFKKIEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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